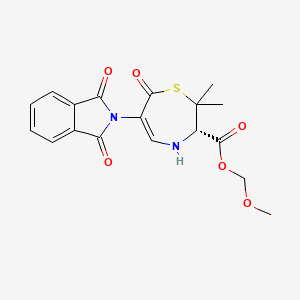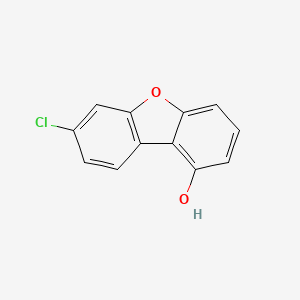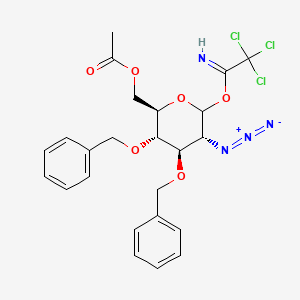![molecular formula C21H30O4 B11825122 (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
Hydroxymethylidene Introduction: Formation of the hydroxymethylidene group through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4 (Potassium permanganate).
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and its role as a signaling molecule. Its hydroxyl groups and hydroxymethylidene moiety make it a candidate for interactions with various enzymes and receptors.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
作用机制
The mechanism of action of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and hydroxymethylidene moiety play a crucial role in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
相似化合物的比较
Similar Compounds
Cholesterol: A well-known steroid with a similar cyclopenta[a]phenanthrene ring system but different functional groups.
Cortisol: Another steroid with hydroxyl groups at different positions and additional functional groups.
Testosterone: A steroid hormone with a similar backbone but distinct functional groups.
Uniqueness
The uniqueness of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one lies in its specific arrangement of hydroxyl groups and the presence of a hydroxymethylidene group
属性
分子式 |
C21H30O4 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8,11,14-15,17-18,22,24-25H,4-7,9-10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21+/m0/s1 |
InChI 键 |
BJGVFPBBAUGQPA-MNWLJHKSSA-N |
手性 SMILES |
C[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=CO)C[C@]34C)O)C)O |
规范 SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CO)CC34C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)



![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B11825114.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol](/img/structure/B11825121.png)

